molecular formula C12H16O B1354010 1-Phenylhex-5-en-3-ol CAS No. 60340-28-5

1-Phenylhex-5-en-3-ol

Cat. No.: B1354010
CAS No.: 60340-28-5
M. Wt: 176.25 g/mol
InChI Key: AYQFIGASVMPYQZ-UHFFFAOYSA-N
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Description

1-Phenylhex-5-en-3-ol is an organic compound with the molecular formula C12H16O. It is a member of the class of compounds known as alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a phenyl group and an unsaturated hexenyl chain.

Biochemical Analysis

Biochemical Properties

1-Phenyl-hex-5-EN-3-OL plays a significant role in biochemical reactions, particularly those involving oxidation and reduction processes. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between 1-Phenyl-hex-5-EN-3-OL and lipases is crucial for the resolution of homoallylic alcohols, which are important intermediates in the synthesis of various bioactive compounds . Additionally, 1-Phenyl-hex-5-EN-3-OL can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

1-Phenyl-hex-5-EN-3-OL has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, 1-Phenyl-hex-5-EN-3-OL can activate or inhibit specific transcription factors, resulting in the upregulation or downregulation of target genes . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of 1-Phenyl-hex-5-EN-3-OL involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-Phenyl-hex-5-EN-3-OL can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, 1-Phenyl-hex-5-EN-3-OL can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-hex-5-EN-3-OL can change over time due to its stability and degradation. This compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that 1-Phenyl-hex-5-EN-3-OL can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of 1-Phenyl-hex-5-EN-3-OL in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, 1-Phenyl-hex-5-EN-3-OL can be toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific concentration ranges.

Metabolic Pathways

1-Phenyl-hex-5-EN-3-OL is involved in various metabolic pathways, including those related to lipid metabolism and energy production. It interacts with enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of organic substrates . These interactions can lead to changes in metabolic flux and the levels of metabolites, affecting overall cellular metabolism. Additionally, 1-Phenyl-hex-5-EN-3-OL can influence the activity of cofactors such as NADH and FADH2, which are essential for energy production in cells.

Transport and Distribution

Within cells and tissues, 1-Phenyl-hex-5-EN-3-OL is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . The localization and accumulation of 1-Phenyl-hex-5-EN-3-OL can be influenced by factors such as its hydrophobicity and affinity for specific binding sites. These interactions play a crucial role in determining the bioavailability and efficacy of the compound.

Subcellular Localization

The subcellular localization of 1-Phenyl-hex-5-EN-3-OL is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus . The activity and function of 1-Phenyl-hex-5-EN-3-OL can be affected by its localization, as it may interact with different biomolecules and participate in distinct biochemical processes depending on its subcellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylhex-5-en-3-ol can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide with hex-5-en-3-one under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of phenylhex-5-en-3-one. This method is efficient and allows for the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylhex-5-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Phenylhex-5-en-3-one or phenylhex-5-en-3-al.

    Reduction: 1-Phenylhexan-3-ol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Phenylhex-5-en-3-ol has diverse applications in scientific research due to its unique structure and properties. It is commonly used in:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceuticals and therapeutic agents.

    Materials Science: In the creation of novel materials with specific properties.

    Biological Studies: As a model compound to study the behavior of similar alcohols in biological systems.

Comparison with Similar Compounds

    Hex-5-en-3-ol: Similar structure but lacks the phenyl group.

    1-Phenyl-hexan-3-ol: Saturated analog of 1-Phenylhex-5-en-3-ol.

    Phenylhex-5-en-3-one: Oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both a phenyl group and an unsaturated hexenyl chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

1-phenylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQFIGASVMPYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435596
Record name 1-PHENYL-HEX-5-EN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60340-28-5
Record name 1-PHENYL-HEX-5-EN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylhex-5-en-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 3-phenylpropionaldehyde (1.06 mL, 8 mmol, 1 eq) and activated zinc (628 mg, 9.6 mmol, 1.2 eq) in THF (3.2 mL) at 0° C. was added one drop of allyl bromide. After the reaction was initiated, the remaining allyl bromide (total 0.831 mL, 9.6 mmol, 1.2 eq) was added slowly. The contents were stirred overnight at room temperature. After 20 hours the reaction was quenched with saturated aq. NH4Cl solution (15 mL), extracted with ether (3×20 mL) and the combined organic phases washed with brine (15 mL). The organic layer was dried over MgSO4 and the solvent was removed under reduced pressure to give crude 1-phenyl-hex-5-en-3-ol as a yellow oil. Column chromatography (hexane:ether, 85:15, 80:20, 75:25) gave a colourless oil, (966 mg, 69% yield). 1H NMR (400 MHz, CDCl3) δ 1.80-1.85 (m, 3H, CCH2CH2, +COH), 2.19-2.26 (m, 1H, CHOHCH2CH), 2.33-2.39 (m, 1H, CHOHCH2CH) 2.69-2.76 (m, 1H, PhCH2CH2), 2.82-2.89 (m, 1H, PhCH2CH2), 3.69-3.74 (m, 1H, CHOH), 5.16-5.19 (s, 1H, CHCH2 (cisH)), 5.19-5.20 (d, 1H, CHCH2 (trans H)), 7.21-7.26 (m, 3H, PhCH2), 7.30-7.34 (m, 2H, PhCH2); 13C NMR (100 MHz, CDCl3) δ 32.0 (PhCH2CH2), 38.4 (CH2CH2CH), 42.0 (CHOHCH2CH), 69.9 (CHOH), 118.1 (CHCH2), 125.7 (Ph), 128.4 (Ph), 128.5 (Ph), 134.6 (CHCH2), 142.0 (Ph); IR (v, cm−1) 3385 (OH), 3027 (Ar), 2932 (CH2), 1641 (CH═CH2), 1496 (Ph), 916 (CH═CH2); MS (GCT, CI+) m/z 194.2 [M+NH4]+ HRMS required for C12H20NO: 194.1545, found 194.1543.
Quantity
1.06 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Name
Quantity
628 mg
Type
catalyst
Reaction Step One
Quantity
0.831 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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